methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride: is a chemical compound with the following properties:
IUPAC Name: (3-methyl-3H-diaziren-3-yl)methanamine hydrochloride
Molecular Formula: C₄H₁₀ClN₃
Molecular Weight: 135.6 g/mol
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the introduction of a diazirine ring and subsequent methylation. Specific methods may vary, but a common approach includes diazirine formation via diazotization of an amine followed by reaction with a suitable nucleophile (e.g., methylamine). The hydrochloride salt is then formed by treatment with hydrochloric acid.
Reaction Conditions:- Diazotization: Typically carried out using sodium nitrite and hydrochloric acid.
- Methylation: Reaction with methylamine (CH₃NH₂) under appropriate conditions.
Industrial Production: Industrial-scale production methods are not widely documented due to the specialized nature of diazirine compounds. custom synthesis or research-grade production is feasible.
Chemical Reactions Analysis
Reactions:
Oxidation: Limited information is available, but oxidation reactions may occur at the diazirine ring.
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the diazirine ring is possible.
Diazotization: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
Methylation: Methylamine (CH₃NH₂).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to determine specific products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a photoaffinity labeling reagent due to its diazirine functionality.
Biology: Enables site-specific protein labeling and interaction studies.
Medicine: Investigated for drug delivery and targeted therapies.
Mechanism of Action
The compound’s mechanism of action involves photoactivation of the diazirine group, leading to covalent binding to nearby biomolecules (e.g., proteins). This allows researchers to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique feature lies in its diazirine ring, which enables precise photoaffinity labeling. Similar compounds include other diazirines and photoactivatable reagents.
Biological Activity
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride, a diazirine-containing compound, exhibits significant biological activity primarily due to its ability to form reactive carbene intermediates upon exposure to ultraviolet (UV) light. This property makes it a valuable tool in the field of chemical biology, particularly for applications in photoaffinity labeling, which allows researchers to study molecular interactions and binding sites in biological systems.
Chemical Structure and Properties
The compound is characterized by its unique diazirine structure, consisting of a three-membered ring containing two nitrogen atoms and one carbon atom. The hydrochloride form enhances its stability and solubility, making it suitable for various laboratory applications. Upon UV irradiation, the diazirine moiety generates highly reactive carbene species capable of forming covalent bonds with nearby biomolecules, facilitating the investigation of protein-protein interactions and other biochemical pathways .
The primary mechanism of action involves the photochemical generation of reactive intermediates that can covalently modify proteins and nucleic acids. The carbene generated from the diazirine can insert itself into carbon-hydrogen bonds of biomolecules within close proximity (typically less than 5 angstroms), enabling the identification and study of specific biomolecules . This reactivity is crucial for mapping binding sites on proteins and understanding dynamic processes in cellular environments.
Applications in Biological Research
This compound has several applications in biological research:
- Photoaffinity Labeling : It allows for the covalent labeling of proteins, enabling researchers to track changes in protein conformations and interactions over time.
- Enzyme Activity Studies : The compound is particularly useful in studies related to enzyme activities, helping identify active sites and interaction partners .
- Drug Discovery : By providing insights into molecular interactions, it aids in drug design and therapeutic development.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound:
Compound Name | CAS Number | Unique Features |
---|---|---|
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine | Not available | Shorter carbon chain; different reactivity profile |
3-(3-Methyl-3H-diazirin-3-yloxy)propanamide | Not available | Contains an ether linkage; different application scope |
This compound | 2639417-51-7 | Features an additional methyl group; different binding characteristics |
These compounds exhibit variations in their reactivity and applications due to differences in their structural components, making each unique in its utility for scientific research .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in various biological contexts:
- Protein Interaction Mapping : A study utilized this compound to label specific proteins involved in signaling pathways, allowing for the identification of interaction partners and active sites .
- Enzyme Dynamics : Research has shown that this diazirine derivative can effectively probe enzyme dynamics by covalently modifying active sites, thus providing insights into enzymatic mechanisms .
- Therapeutic Development : Its application in drug discovery has been highlighted, where it serves as a tool for identifying potential drug targets through its ability to label specific biomolecules involved in disease processes .
Properties
Molecular Formula |
C4H10ClN3 |
---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H |
InChI Key |
ZQJCVVHYIRKZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CNC.Cl |
Origin of Product |
United States |
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